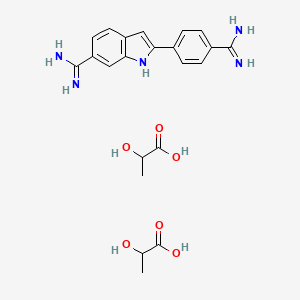

DAPI (dilactate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DAPI (dilactate), also known as 4’,6-diamidino-2-phenylindole dilactate, is a blue fluorescent dye that binds strongly to DNA. It is widely used in fluorescence microscopy due to its ability to pass through intact cell membranes and stain both live and fixed cells. DAPI (dilactate) preferentially binds to double-stranded DNA, particularly at adenine-thymine-rich regions, and emits blue fluorescence when excited by ultraviolet light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DAPI (dilactate) involves the reaction of 2-phenylindole with phosgene to form an isocyanate intermediate, which is then reacted with ammonia to produce the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of DAPI (dilactate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

DAPI (dilactate) primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The primary reagent for DAPI (dilactate) reactions is double-stranded DNA. The binding occurs under physiological conditions, typically in buffered solutions such as phosphate-buffered saline (PBS) .

Major Products

The major product of the reaction between DAPI (dilactate) and DNA is a fluorescent complex that emits blue light when excited by ultraviolet light .

Wissenschaftliche Forschungsanwendungen

DAPI (dilactate) is extensively used in various scientific research fields:

Chemistry: Used as a fluorescent probe to study DNA interactions and structure.

Biology: Commonly used for staining cell nuclei in fluorescence microscopy, flow cytometry, and chromosome staining

Medicine: Utilized in diagnostic techniques to identify and visualize cellular structures and abnormalities.

Industry: Employed in quality control processes to ensure the integrity of biological samples.

Wirkmechanismus

DAPI (dilactate) exerts its effects by binding to the minor groove of double-stranded DNA, particularly at adenine-thymine-rich regions. This binding displaces water molecules from both DAPI and the minor groove, resulting in a significant fluorescence enhancement. The excitation maximum for DAPI bound to DNA is 358 nm, and the emission maximum is 461 nm .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hoechst 33258: Another blue fluorescent dye that binds to the minor groove of DNA but has different spectral properties.

Propidium iodide: A red fluorescent dye that intercalates between DNA bases but cannot pass through intact cell membranes, making it useful for distinguishing between live and dead cells.

Uniqueness of DAPI (dilactate)

DAPI (dilactate) is unique due to its high affinity for adenine-thymine-rich regions in DNA and its ability to pass through intact cell membranes, allowing it to stain both live and fixed cells. Its blue fluorescence provides a clear contrast in multicolor fluorescence techniques, making it a valuable tool in various research applications .

Eigenschaften

Molekularformel |

C22H27N5O6 |

|---|---|

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid |

InChI |

InChI=1S/C16H15N5.2C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;2*1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2*2,4H,1H3,(H,5,6) |

InChI-Schlüssel |

UPGPSXFDIFAZIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)

![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)

![2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)

![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)